molecular formula C12H15NO B13204078 Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile

Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile

Cat. No.: B13204078
M. Wt: 189.25 g/mol
InChI Key: CEGZGOLLSZNXGJ-UHFFFAOYSA-N
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Description

Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile is a heterocyclic organic compound characterized by a unique spirocyclic structure. It is a derivative of adamantane, a highly stable and rigid hydrocarbon molecule. The compound’s structure includes an oxirane ring fused to an adamantane core, with a carbonitrile group attached to the oxirane ring. This unique structure imparts interesting chemical and physical properties, making it a subject of scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[adamantane-2,2’-oxirane]-3’-carbonitrile typically involves the reaction of adamantane derivatives with suitable reagents to introduce the oxirane and carbonitrile functionalities.

Industrial Production Methods

Industrial production of spiro[adamantane-2,2’-oxirane]-3’-carbonitrile may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired spirocyclic structure. The scalability of these methods is crucial for industrial applications, where large quantities of the compound are required .

Chemical Reactions Analysis

Types of Reactions

Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, amines, and various functionalized derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.

    Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of spiro[adamantane-2,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The carbonitrile group may also contribute to the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Spiro[oxirane-2,2’-tricyclo[3.3.1.1~3,7~]decane]: Another spirocyclic compound with a similar structure but lacking the carbonitrile group.

    2-Epoxymethyleneadamantane: A derivative of adamantane with an epoxide ring but no spirocyclic structure.

    Adamantane-2-spiro-2’-oxirane: Similar to spiro[adamantane-2,2’-oxirane]-3’-carbonitrile but without the carbonitrile functionality.

Uniqueness

Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile is unique due to the presence of both the spirocyclic oxirane ring and the carbonitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

spiro[adamantane-2,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C12H15NO/c13-6-11-12(14-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-11H,1-5H2

InChI Key

CEGZGOLLSZNXGJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C34C(O4)C#N

Origin of Product

United States

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